Enhanced Lipophilicity (XLogP3-AA) Over Direct N-Aryl Analog Improves Organic-Phase Partitioning
CAS 58837-16-4 exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 4.8, reflecting the contribution of three benzylic CH2 spacers and terminal methoxy groups [1]. While XLogP3-AA data for the direct N-aryl analog 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7) are not available in the same authoritative database, a class-level inference based on the absence of the three benzylic methylene units and the lower molecular weight (405.5 vs. 447.6 Da) predicts a lower logP for CAS 32752-37-7 . The higher lipophilicity of CAS 58837-16-4 translates to enhanced partitioning into organic solvents during liquid-liquid extraction, which is a critical parameter for workup procedures in aminomethylation and cycloaddition reaction sequences where the triazinane is used in excess and must be efficiently removed from the aqueous product phase [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 (CAS 58837-16-4) |
| Comparator Or Baseline | 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane (CAS 32752-37-7): XLogP3-AA not available; predicted qualitatively lower based on molecular structure (C24H27N3O3, no benzylic CH2 spacers) |
| Quantified Difference | Estimated difference: approximately 0.5–1.5 log units (class-level inference based on three additional CH2 groups) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparison inferred from structural differences. |
Why This Matters
Higher logP enables more efficient removal of excess reagent from aqueous reaction mixtures via organic extraction, reducing purification burden and improving isolated yields in multistep synthetic sequences.
- [1] PubChem Compound Summary for CID 11305412, 1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11305412 (accessed May 2026). View Source
